对乙酰辅酶A羧化酶1(ACC1)的亚纳摩尔抑制活性
与已知的ACC抑制剂如CP-640186相比,甲基3-乙酰氧基-5-氨基-4-甲氧基苯甲酸酯在体外对重组人ACC1显示出更强的抑制活性 [1]。该化合物对ACC1的IC50为1.80 nM [1],优于CP-640186对ACC1的IC50(约60 nM,基于文献报道的同类实验条件 [2]),差异约为33倍。这表明该化合物可作为开发更高活性ACC1抑制剂的潜力结构起点。
| Evidence Dimension | 体外酶抑制活性 (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | CP-640186 (IC50 ~60 nM) |
| Quantified Difference | 约33倍活性提升 |
| Conditions | 重组人ACC1,使用乙酰辅酶A作为底物,荧光酶活性测定 |
Why This Matters
更强的体外活性意味着在代谢疾病药物发现中,该骨架可能具有更高的优化潜力。
- [1] BindingDB. BDBM50247081 (CHEMBL4060253): Inhibition of recombinant human ACC1 (IC50 1.80 nM). View Source
- [2] Harwood HJ Jr, et al. (2003) Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J Biol Chem. 278(39):37099-111. (CP-640186 ACC1 IC50 ~60 nM). View Source
